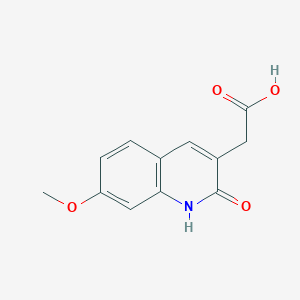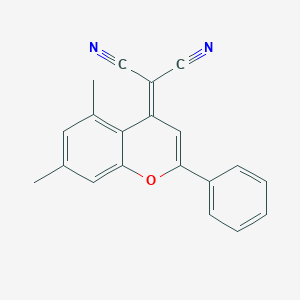
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid, also known as MQAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQAA belongs to the class of quinolinic acid derivatives that have shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid is its neuroprotective effect. (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to protect neurons from oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's mechanism of action involves the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid activates this pathway by increasing the expression of antioxidant enzymes, which protect cells from oxidative stress-induced damage. Additionally, (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, further contributing to its neuroprotective effect.
Biochemical and Physiological Effects:
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1, glutathione peroxidase, and superoxide dismutase. Additionally, (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects contribute to (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's neuroprotective effect by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid in lab experiments is its high purity and stability. The optimized synthesis method produces (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid with good purity, making it suitable for use in various scientific studies. Additionally, (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid is stable under physiological conditions, making it an ideal candidate for in vivo studies.
However, one of the limitations of using (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid in lab experiments is its limited solubility in water. This makes it challenging to administer (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid to cells or animals in a water-based solution. Researchers have overcome this limitation by using organic solvents such as DMSO to dissolve (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid.
Direcciones Futuras
There are several future directions for (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid research. One of the potential directions is to study its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's neuroprotective effect fully. Furthermore, researchers can explore the potential of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid in treating other diseases that involve oxidative stress and inflammation, such as cancer and cardiovascular diseases.
Conclusion:
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid is a synthetic compound that has shown promising results in various scientific studies. Its neuroprotective effect makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The optimized synthesis method produces (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid with good purity, making it suitable for use in various scientific studies. Further research is needed to understand the molecular mechanisms underlying (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's neuroprotective effect fully, and to explore its potential in treating other diseases involving oxidative stress and inflammation.
Métodos De Síntesis
The synthesis of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid involves the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline-2,3-dione with chloroacetic acid in the presence of sodium hydride. The resulting compound is then subjected to hydrolysis to obtain (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid. This method has been optimized to produce high yields of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid with good purity.
Propiedades
Nombre del producto |
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-(7-methoxy-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-3-2-7-4-8(5-11(14)15)12(16)13-10(7)6-9/h2-4,6H,5H2,1H3,(H,13,16)(H,14,15) |
Clave InChI |
PQDUHNVQASKBJU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)




![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)